1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
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Overview
Description
1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atomsIt is a white or colorless solid that is highly soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-(1H-imidazol-2-yl)ethan-1-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, as an antihistaminic agent, it binds to histamine receptors, blocking the action of histamine and thereby reducing allergic responses . In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins .
Comparison with Similar Compounds
1-Methylhistamine: A histamine metabolite with similar structural features but different biological activities.
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine: Another imidazole derivative with distinct pharmacological properties.
Uniqueness: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKPMOZBRKFUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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